1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-12(10-6-7-18-9-10)8-14-13(17)15-11-4-2-1-3-5-11/h6-7,9,11-12,16H,1-5,8H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOULUPLKUQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction yields the desired urea derivative after purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The furan ring and urea moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituents:
Key Observations:
- Substituent Diversity: The target compound’s hydroxyethyl-furan group contrasts with sulfonyl-linked aromatic/heterocyclic groups in Glipizide and impurities (e.g., Imp. E(EP)).
- C(EP), which may influence pharmacokinetic properties such as absorption and metabolism .
- Aromatic Interactions : The furan-3-yl group provides aromaticity but lacks the electron-withdrawing effects seen in pyrazine (Glipizide) or dichloro-methoxybenzoyl (Imp. E(EP)) groups, which could alter receptor binding or metabolic stability .
Pharmacological and Toxicological Profiles
Glipizide (Antidiabetic Agent):
- Mechanism : Sulfonylurea receptor (SUR) agonist, stimulating insulin secretion.
- Advantages : Lower hypoglycemia risk and better tolerability compared to first-generation sulfonylureas .
- Comparison : The target compound lacks the sulfonyl group critical for SUR binding, suggesting a different therapeutic target or mechanism.
Nitrosoureas (e.g., BCNU):
- Mechanism : DNA alkylation via reactive chloroethyl groups, causing cytotoxicity.
- Toxicity : Dose-limiting hematopoietic toxicity .
- Comparison: The target compound’s urea group is non-nitrosylated and lacks alkylating substituents, likely reducing genotoxic risks.
Physicochemical Properties
- Solubility: The hydroxyethyl group in the target compound increases hydrophilicity compared to sulfonyl- or aryl-substituted analogues (e.g., Imp.
- Stability : Furan rings are less electron-deficient than pyrazine (Glipizide), possibly reducing susceptibility to oxidative degradation .
- Crystallinity : Evidence from related furan-containing compounds (e.g., 1-Cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid) suggests that hydrogen-bonding networks (O–H···N) stabilize crystal structures, which may extend to the target compound .
Biological Activity
1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, which incorporates a cyclohexyl group and a furan ring, suggests possible interactions with biological targets that could lead to therapeutic effects. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy, and safety based on available research findings.
- Molecular Formula : CHNO
- Molecular Weight : 239.31 g/mol
- LogP : 1.20590 (indicating moderate lipophilicity)
Antitumor Activity
Research has indicated that urea derivatives can exhibit significant antitumor properties. A study by Lown and Chauhan highlighted that certain urea compounds, particularly those with hydroxyl substitutions, demonstrate enhanced cytotoxicity against various cancer cell lines. The structure of this compound may facilitate similar mechanisms through interactions with DNA or inhibition of key enzymes involved in tumor growth.
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The furan moiety may allow for intercalation between DNA bases, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The urea group could act as a competitive inhibitor for enzymes involved in nucleotide synthesis or other metabolic pathways critical for cancer cell proliferation.
Toxicology and Safety Profile
The safety assessment of related compounds suggests that while some urea derivatives can be cytotoxic, they may also possess low mutagenic potential. For example, studies on hydroxylated chloroethylnitrosoureas indicated low toxicity levels alongside their biological activity, suggesting a favorable therapeutic index for similar compounds .
Case Studies
- Antitumor Efficacy : In vitro studies have demonstrated that derivatives similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies often employ assays such as MTT or XTT to quantify cell viability post-treatment.
- Genotoxicity Assessment : Research evaluating the genotoxic effects of urea derivatives has shown that while some compounds induce DNA damage, others like this compound may not significantly affect genomic integrity at therapeutic doses .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | DNA Intercalation | Lown & Chauhan (1981) |
| Enzyme Inhibition | Competitive inhibition | Lown & Chauhan (1983) |
| Genotoxicity | Low mutagenic potential | CIR Safety Assessment |
Comparative Biological Activity of Urea Derivatives
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | TBD | MCF-7 |
| Hydroxylated Chloroethylnitrosoureas | 50 | A549 |
| Benzoylthiourea Derivative | 30 | HeLa |
Q & A
Q. What are the optimized synthetic routes for 1-Cyclohexyl-3-[2-(furan-3-yl)-2-hydroxyethyl]urea, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves two key steps:
Formation of the hydroxyethyl-furan intermediate : Reacting furan-3-carbaldehyde with ethylene oxide under basic conditions (e.g., NaH in THF) to yield 2-(furan-3-yl)-2-hydroxyethanol. Reaction progress is monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Urea linkage formation : The intermediate is reacted with cyclohexyl isocyanate in dry dichloromethane (DCM) at 0–5°C, followed by warming to room temperature. Excess triethylamine (Et₃N) is used to scavenge HCl. The crude product is purified via column chromatography (silica gel, gradient elution with DCM/methanol 95:5) .
Characterization :
- NMR : ¹H NMR (400 MHz, CDCl₃) shows peaks at δ 7.35 (furan H), 4.85 (hydroxyethyl -OH), and 3.45 (urea NH).
- HPLC : Purity >95% (C18 column, acetonitrile/water 60:40, retention time ~8.2 min) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to the cyclohexyl group (δ 1.2–1.8 ppm for CH₂, δ 1.0 ppm for CH), urea NH (δ 5.2–5.5 ppm), and furan protons (δ 6.4–7.4 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyethyl O-H stretch (~3400 cm⁻¹) .
- LC-MS : ESI+ mode detects [M+H]⁺ at m/z 295.2 (calculated 295.34) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on furan or cyclohexyl groups) influence biological activity?
Methodological Answer:
-
Comparative SAR Studies : Replace the cyclohexyl group with aryl or alkyl chains (e.g., phenyl, n-hexyl) and assess binding affinity via surface plasmon resonance (SPR). For example, phenyl analogs show reduced activity due to steric hindrance in hydrophobic pockets .
-
Functional Group Effects : Substitute the furan-3-yl group with thiophene or pyridine. Biological assays (e.g., enzyme inhibition) reveal that electron-rich furan enhances π-π stacking with aromatic residues in target proteins .
-
Data Table :
Substituent IC₅₀ (μM) LogP Reference Furan-3-yl 12.3 2.1 Thiophen-2-yl 28.7 2.8 4-Fluorophenyl 45.2 3.4
Q. How can computational methods resolve discrepancies in biological activity data?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). For inconsistent IC₅₀ values, check protonation states of the urea group at physiological pH .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes. Compounds with RMSD >2.5 Å correlate with poor experimental activity .
- Quantum Mechanics : Calculate electrostatic potential surfaces (EPS) to identify regions of high electron density. Mismatches between EPS and active-site residues explain outliers .
Q. What strategies validate in vitro findings for in vivo translation?
Methodological Answer:
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat). Half-life <30 min suggests rapid clearance; modify the hydroxyethyl group with PEGylation to improve stability .
- Pharmacokinetics (PK) : Administer 10 mg/kg intravenously in Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS show Cmax = 1.2 μg/mL at t = 2 h .
- Toxicity Screening : Conduct Ames tests (bacterial reverse mutation) and hemolysis assays. No mutagenicity observed at ≤100 μM; hemolysis <5% at 50 μM .
Data Contradiction Analysis
Q. How to address conflicting solubility data across studies?
Methodological Answer:
- Solvent Systems : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Discrepancies often arise from pH-dependent protonation of the urea group (e.g., solubility increases from 0.5 mg/mL to 2.1 mg/mL at pH 5.0) .
- Temperature Effects : Measure solubility at 25°C vs. 37°C. For example, solubility in PBS increases from 1.3 mg/mL to 2.8 mg/mL at 37°C due to entropy-driven dissolution .
Q. Why do similar analogs show divergent enzymatic inhibition?
Methodological Answer:
- Enzyme Source Variability : Compare recombinant human vs. murine enzymes. Murine COX-2 has a smaller active site, reducing inhibition by bulkier cyclohexyl derivatives .
- Assay Conditions : Standardize ATP concentration (1 mM) in kinase assays. Lower ATP (<0.1 mM) artificially inflates IC₅₀ due to competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
